Gly-Gly-Leu
Overview
Description
Glycylglycylleucine, commonly referred to as Gly-Gly-Leu, is a tripeptide composed of two glycine molecules and one leucine molecule. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Glycylglycylleucine is known for its role in various biological processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylglycylleucine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, the production of glycylglycylleucine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Advances in green chemistry have led to the development of environmentally friendly solvents and reagents for peptide synthesis .
Chemical Reactions Analysis
Types of Reactions: Glycylglycylleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes like peptidases.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products:
Hydrolysis: Glycine and leucine residues.
Oxidation and Reduction: Modified peptide structures depending on the specific reaction conditions.
Scientific Research Applications
Glycylglycylleucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of glycylglycylleucine involves its interaction with specific molecular targets and pathways. For instance, in the treatment of NASH, glycylglycylleucine (DT-109) induces fatty acid degradation and antioxidant defense through de novo glutathione biosynthesis. It also modulates the gut microbiota to enhance beneficial bacteria, which inhibit the production of harmful bile acids .
Comparison with Similar Compounds
Glycylglycylleucine can be compared with other similar tripeptides, such as:
Glycylleucylglycine (Gly-Leu-Gly): Similar in structure but with a different sequence, leading to distinct properties and solubility profiles.
Leucylglycylglycine (Leu-Gly-Gly): Another tripeptide with a different sequence, affecting its biological activity and solubility.
The uniqueness of glycylglycylleucine lies in its specific sequence, which determines its interaction with enzymes, receptors, and other biomolecules, leading to its distinct biological and therapeutic properties.
Properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBQTCXPJNIFE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334464 | |
Record name | Glycylglycyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-82-0 | |
Record name | Glycylglycyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.